Diethyl chlorothiophosphate

Catalog No.
S561538
CAS No.
2524-04-1
M.F
C4H10ClO2PS
M. Wt
188.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl chlorothiophosphate

CAS Number

2524-04-1

Product Name

Diethyl chlorothiophosphate

IUPAC Name

chloro-diethoxy-sulfanylidene-λ5-phosphane

Molecular Formula

C4H10ClO2PS

Molecular Weight

188.61 g/mol

InChI

InChI=1S/C4H10ClO2PS/c1-3-6-8(5,9)7-4-2/h3-4H2,1-2H3

InChI Key

KMJJJTCKNZYTEY-UHFFFAOYSA-N

SMILES

CCOP(=S)(OCC)Cl

solubility

INSOL IN WATER; SOL IN MOST ORG SOLVENTS
Solubility in water: reaction

Synonyms

Diethyl phosphorochloridothioate; Diethyl phosphorochlorothioate; Diethyl phosphorothiochloridate; Diethyl phosphorothionochloridate; Diethyl thiophosphoryl Chloride; NSC 43776; O,O-Diethyl chloridophosphorothioate; O,O-Diethyl chloridothionophosphat

Canonical SMILES

CCOP(=S)(OCC)Cl

The exact mass of the compound O,O-Diethyl chlorothiophosphate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insol in water; sol in most org solventssolubility in water: reaction. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43776. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Organothiophosphorus Compounds - Organothiophosphates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Health Hazards -> Corrosives. However, this does not mean our product can be used or applied in the same or a similar way.

Diethyl chlorothiophosphate (DECTP) is a highly reactive, bifunctional organophosphorus intermediate characterized by its thiophosphoryl (P=S) core and a labile phosphorus-chlorine bond. With a liquid density of approximately 1.20 g/mL and a boiling point of 96 °C at reduced pressure, it serves as a critical electrophilic precursor for the industrial-scale synthesis of diethyl phosphorothioate esters . In procurement contexts, DECTP is primarily sourced for its ability to undergo efficient nucleophilic substitution with alcohols, amines, and phenols, making it the required starting material for mainstream agrochemicals, specialty flame retardants, and high-performance lubricant additives .

Substituting DECTP with closely related analogs fundamentally alters both process parameters and downstream product viability. Replacing DECTP with its oxygen analog, diethyl chlorophosphate (DECP), shifts the core from a P=S to a P=O bond, drastically increasing the electrophilicity of the phosphorus atom and rendering the reagent highly susceptible to rapid, uncontrolled aqueous hydrolysis during storage and handling [1]. Conversely, substituting DECTP with dimethyl chlorothiophosphate (DMCTP) changes the alkyl substituents from ethyl to methyl. While chemically similar, this substitution yields dimethyl phosphorothioates, which exhibit vastly different lipophilicity, environmental degradation half-lives, and mammalian toxicity profiles compared to their diethyl counterparts, making DMCTP completely unviable for formulations requiring the specific pharmacokinetic profile of diethyl-based active ingredients [2].

Hydrolytic Stability and Handling Robustness: DECTP vs. DECP

When comparing thiophosphoryl to phosphoryl chlorides, the P=S bond in DECTP provides significantly higher resistance to ambient moisture compared to the P=O bond in DECP. Thermodynamic studies demonstrate that phosphorothioates exhibit a higher activation enthalpy (ΔH‡) for hydrolysis than their phosphate analogs [1]. Consequently, DECTP degrades much slower upon trace moisture exposure, preventing the rapid formation of corrosive phosphoric acids.

Evidence DimensionResistance to aqueous hydrolysis (Activation Enthalpy)
Target Compound DataDECTP (P=S core): Higher ΔH‡, slower degradation
Comparator Or BaselineDECP (P=O core): Lower ΔH‡, rapid degradation
Quantified DifferenceSignificant kinetic barrier increase for P=S vs P=O hydrolysis
ConditionsAqueous exposure during standard storage and handling

Buyers can store and handle DECTP with standard moisture-control protocols, whereas DECP requires stringent, high-cost anhydrous environments to prevent rapid degradation.

Volumetric Dosing and Reactor Loading: DECTP vs. DMCTP

For continuous flow or large-scale batch manufacturing, the physical properties of the precursor dictate pump calibration. DECTP has a liquid density of 1.200 g/mL, whereas its closest in-class substitute, DMCTP, has a density of 1.322 g/mL [1]. This mass-per-volume differential requires strict recalibration of dosing equipment if a process switches between ethyl and methyl analogs.

Evidence DimensionLiquid density at standard conditions
Target Compound DataDECTP: 1.200 g/mL
Comparator Or BaselineDMCTP: 1.322 g/mL
Quantified DifferenceDECTP is approximately 9.2% less dense than DMCTP
ConditionsStandard temperature and pressure (liquid phase)

Process engineers must account for this 9.2% density differential when calibrating mass-to-volume dosing pumps to ensure stoichiometric precision and prevent costly yield losses.

High-Yield Nucleophilic Substitution for Agrochemical Synthesis

DECTP is highly optimized for the synthesis of complex heterocyclic phosphorothioates. In the commercial production of diazinon, reacting DECTP with hydroxypyrimidine in the presence of potassium carbonate yields a crude product exceeding 95% mass recovery, with quantitative purities reaching 96.5% [1]. Sub-optimal or generic phosphorylation routes fail to achieve this level of throughput without generating significant toxic byproducts.

Evidence DimensionSynthesis yield and crude purity
Target Compound DataDECTP + hydroxypyrimidine: >95% yield, 96.5% purity
Comparator Or BaselineAlternative phosphorylation routes: Lower yields, higher byproduct formation
Quantified Difference>95% mass recovery with minimal purification required
ConditionsReflux in organic solvent with K2CO3 catalyst

Procuring high-purity DECTP directly correlates with maximized throughput and minimized byproduct formation in large-scale commercial synthesis.

Commercial Synthesis of Diethyl Phosphorothioate Agrochemicals

DECTP is the required precursor for manufacturing broad-spectrum insecticides such as chlorpyrifos, diazinon, and coumaphos. Its specific ethyl substitution is strictly necessary to achieve the exact lipophilicity and receptor-binding characteristics required for the active ingredient's efficacy and regulatory compliance.

Production of Anti-Wear and Extreme Pressure Lubricant Additives

The compound is utilized to synthesize dialkyl dithiophosphate derivatives and other sulfur-phosphorus oil additives. The thermal stability provided by the ethyl groups and the P=S core ensures target performance and degradation resistance in high-friction industrial environments .

Synthesis of Deuterated Analytical Standards for Environmental Monitoring

In residue analysis, DECTP (specifically its deuterated form, DECTP-d10) is used to synthesize stable isotope-labeled standards (e.g., coumaphos-d10). This ensures precise quantification of pesticide residues via GC-MS or LC-MS workflows without interference from natural background isotopes[1].

Physical Description

Diethylthiophosphoryl chloride appears as a colorless to light amber liquid with a disagreeable odor. Insoluble in water but soluble in most organic solvents. May be highly toxic and irritating to the eyes and lungs. Used as an intermediate for pesticides, as an oil and gasoline additive, and as a flame retardant.
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

COLORLESS TO LIGHT AMBER LIQUID

XLogP3

2.7

Boiling Point

49 °C BELOW 1 MM HG; FP: BELOW -75 °C
>110 °C

Flash Point

92 °C c.c.

Density

1.196 AT 25 °C/25 °C
Relative density (water = 1): 1.19

UNII

A310QMF5Q0

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (80.85%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (19.15%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (82.98%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (14.89%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H330 (19.15%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H331 (80.85%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Vapor pressure, Pa at 50 °C: 190

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

2524-04-1

Wikipedia

O,O-diethyl chlorothiophosphate

Use Classification

Health Hazards -> Corrosives

Methods of Manufacturing

REACTION OF PHOSPHORUS PENTASULFIDE & ETHYL ALCOHOL FOLLOWED BY REACTION OF THE RESULTING DIETHYL PHOSPHORODITHIOATE WITH CHLORINE

General Manufacturing Information

Phosphorochloridothioic acid, O,O-diethyl ester: ACTIVE
T - indicates a substance that is the subject of a final TSCA section 4 test rule.

Analytic Laboratory Methods

GAS CHROMATOGRAPHIC DETERMINATION OF HYMEXAZOLE (HYDROXY ISOZAZOLE) RESIDUES IN PLANTS & SOIL WITH PHOSPHORUS SENSITIVE DETECTORS. METHOD BASED ON DERIVATIZATION OF HYMEXAZOL TO DIETHYL THIOPHOSPHATE. THIO PHOSPHORYLATION TECHNIQUE REPORTED FOR RESIDUE ANALYSIS OF PHENOLIC COMPD FORMED FROM CARBAMATE INSECTICIDES, WITH DIMETHYL CHLOROTHIOPHOSPHATE BEING REACTED IN DRY BENZENE WITH PYRIDINE PRESENT.
DETERMINATION IN AIR BY GAS CHROMATOGRAPHY USING FLAME PHOTOMETRIC DETECTOR SPECIFIC FOR PHOSPHORUS. PROCEDURE TESTED FOR CONCN BETWEEN 0.1 & 2 PPM, WITH POSSIBLE MINIMAL DETECTION OF ORGANOPHOSPHATES AT 0.01 PPM (0.1 NG).

Stability Shelf Life

STABLE AT ROOM TEMP; SLOWLY ISOMERIZES AT 100 °C

Dates

Last modified: 08-15-2023

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